molecular formula C6H4Cl2O4S2 B2458079 Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate CAS No. 1629319-10-3

Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate

Cat. No.: B2458079
CAS No.: 1629319-10-3
M. Wt: 275.11
InChI Key: RQRXUHOHJWUIEH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene-3-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-chlorosulfonylthiophene-2-carboxylate
  • Methyl 2-chloro-5-chlorosulfonylthiophene-4-carboxylate
  • Methyl 2-chloro-5-chlorosulfonylthiophene-5-carboxylate

Uniqueness

Methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ringCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

methyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRXUHOHJWUIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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